molecular formula C6H13BrO3S B12680607 ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide CAS No. 94023-71-9

((2-Carboxyethoxy)methyl)dimethylsulphonium bromide

Katalognummer: B12680607
CAS-Nummer: 94023-71-9
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: DQHDXZOADKGAAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2-Carboxyethoxy)methyl)dimethylsulphonium bromide: is a chemical compound with the molecular formula C6H13BrO3S and a molecular weight of 245.13462 g/mol It is a sulfonium compound, which means it contains a positively charged sulfur atom bonded to three organic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 2-bromoethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide involves its ability to form stable sulfonium intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s sulfonium group can participate in nucleophilic substitution reactions, which are crucial in many biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its carboxyethoxy group provides additional functionality, making it versatile for various applications in chemistry, biology, and industry .

Eigenschaften

CAS-Nummer

94023-71-9

Molekularformel

C6H13BrO3S

Molekulargewicht

245.14 g/mol

IUPAC-Name

2-carboxyethoxymethyl(dimethyl)sulfanium;bromide

InChI

InChI=1S/C6H12O3S.BrH/c1-10(2)5-9-4-3-6(7)8;/h3-5H2,1-2H3;1H

InChI-Schlüssel

DQHDXZOADKGAAC-UHFFFAOYSA-N

Kanonische SMILES

C[S+](C)COCCC(=O)O.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.